molecular formula C10H8F3N3O2 B8375844 Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cat. No.: B8375844
M. Wt: 259.18 g/mol
InChI Key: FCHKHXQTVFQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H8F3N3O2 and its molecular weight is 259.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 2-cyano-2-[2-(trifluoromethyl)pyrimidin-5-yl]acetate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-8(17)7(3-14)6-4-15-9(16-5-6)10(11,12)13/h4-5,7H,2H2,1H3

InChI Key

FCHKHXQTVFQXES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-trifluoromethyl-pyrimidine (1.0 g, 4.41 mmol) and cyano-acetic acid ethyl ester (1.0 g, 4.41 mmol) was added into a suspension of t-BuOK (17.64 mL, 17.64 mmol, 1M in THF) in 1,4-dioxane (10 mL) under Ar atmosphere. To the resulting mixture was added a solution of Pd(OAc)2 (10 mg, 44.1 μmol) and dppf (48.9 mg, 88.2 μmol) in 1,4-dioxane (1 mL). The resulting mixture was heated to 70° C. for 1 h. The reaction mixture was adjusted pH to 7˜8 with 1N AcOH and extracted with EtOAc (3×20 ml). The organic layer was dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel (EtOAc:petroleum ether=1:10) to give cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester (140 mg, yield: 12.3%). 1H NMR (CDCl3 400 Hz): δ9.03 (s, 2H), 4.88 (s, 1H), 4.34 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17.64 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Four
Name
Quantity
48.9 mg
Type
catalyst
Reaction Step Four

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